molecular formula C39H43N5O6 B15170271 D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine CAS No. 644996-98-5

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B15170271
CAS No.: 644996-98-5
M. Wt: 677.8 g/mol
InChI Key: DZWCVGZYINIDAP-WDZGTRJISA-N
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Description

Structure and Properties D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (abbreviated as D-Phe-D-Ala-D-Phe-D-Phe-D-Phe for clarity) is a synthetic pentapeptide composed entirely of D-amino acids. Its backbone consists of alternating D-phenylalanine (D-Phe) and D-alanine (D-Ala) residues (Figure 1). Key properties include:

  • Molecular Formula: C55H57N5O7
  • Molecular Weight: ~924.06 g/mol (calculated based on individual amino acid masses) .
  • Stereochemistry: All residues are D-configured, conferring resistance to proteolytic degradation compared to L-amino acid peptides .

Synthesis and Applications This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Its all-D configuration enhances metabolic stability, making it a candidate for drug delivery systems or antimicrobial agents targeting D-amino acid-recognizing pathways .

Properties

CAS No.

644996-98-5

Molecular Formula

C39H43N5O6

Molecular Weight

677.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O6/c1-26(41-36(46)31(40)22-27-14-6-2-7-15-27)35(45)42-32(23-28-16-8-3-9-17-28)37(47)43-33(24-29-18-10-4-11-19-29)38(48)44-34(39(49)50)25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,46)(H,42,45)(H,43,47)(H,44,48)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1

InChI Key

DZWCVGZYINIDAP-WDZGTRJISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential effects on cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in pain signaling pathways, leading to analgesic effects. The phenylalanine residues contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Phenylalanine Derivatives

(a) D-Phenylalanine (D-Phe)
  • Molecular Formula: C9H11NO2
  • Molecular Weight : 165.19 g/mol
  • CAS No.: 673-06-3
  • Key Features :
    • The D-enantiomer of phenylalanine lacks natural recognition by L-specific enzymes like phenylalanyl-tRNA synthetase .
    • Used in studies of chiral discrimination and enzyme inhibition .
(b) α-Methyl-D-Phenylalanine
  • Molecular Formula: C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS No.: 17350-84-4
  • Key Features: Contains a methyl group at the α-carbon, sterically hindering enzymatic processing. Used to study substrate specificity of aminoacyl-tRNA synthetases .

Dipeptides and Tripeptides

(a) D-Alanyl-D-Alanine (D-Ala-D-Ala)
  • Molecular Formula : C6H12N2O3
  • Molecular Weight : 160.17 g/mol
  • CAS No.: 923-16-0
  • Key Features :
    • A critical component of bacterial cell wall precursors; target of vancomycin.
    • Demonstrates ~10,000-fold lower binding affinity to mammalian enzymes compared to bacterial counterparts .
(b) D-Phenylalanyl-D-Alanine (D-Phe-D-Ala)
  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS No.: 3061-94-7
  • Key Features :
    • Exhibits resistance to hydrolysis by proteases like papain .
    • Used in asymmetric enzymatic resolution studies .

Modified D-Phenylalanine Analogs

(a) 3-Amino-D-Phenylalanine
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20 g/mol
  • CAS No.: 1241680-19-2
  • Key Features: Contains an additional amino group on the phenyl ring, enabling conjugation for fluorescent probes .
(b) 4-Iodo-D-Phenylalanine
  • Molecular Formula: C9H10INO2
  • Molecular Weight : 291.09 g/mol
  • CAS No.: Not listed (see ).
  • Key Features :
    • Halogenated derivative used in radiolabeling and positron emission tomography (PET) imaging .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Features
D-Phe-D-Ala-D-Phe-D-Phe-D-Phe C55H57N5O7 924.06 N/A Protease resistance; potential antimicrobial activity
D-Ala-D-Ala C6H12N2O3 160.17 923-16-0 Bacterial cell wall target; vancomycin binding
α-Methyl-D-Phe C10H13NO2 179.22 17350-84-4 Steric hindrance for enzyme inhibition
D-Phe-D-Ala C12H16N2O3 236.27 3061-94-7 Papain-resistant dipeptide
4-Iodo-D-Phe C9H10INO2 291.09 N/A Radiolabeling applications

Biological Activity

D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (D5Phe) is a synthetic peptide composed of alternating D-phenylalanine and D-alanine residues. This compound has garnered interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of D5Phe, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

D5Phe is a cyclic peptide that exhibits a high degree of stability due to the presence of D-amino acids, which are resistant to enzymatic degradation compared to their L-counterparts. The molecular formula for D5Phe is C30H38N6O5C_{30}H_{38}N_{6}O_{5} with a molecular weight of approximately 570.67 g/mol. Its structure can be represented as follows:

D5Phe HPheAlaPheAlaPheAlaPhe\text{D5Phe H}-\text{Phe}-\text{Ala}-\text{Phe}-\text{Ala}-\text{Phe}-\text{Ala}-\text{Phe}

Analgesic Effects

Research indicates that D5Phe may exhibit analgesic properties similar to those observed with other phenylalanine derivatives. The mechanism proposed involves the inhibition of enkephalin degradation, thereby enhancing the analgesic effects mediated by opioid receptors. Enkephalins are endogenous peptides that bind to mu and delta opioid receptors, which are crucial for pain modulation .

The biological activity of D5Phe can be attributed to several mechanisms:

  • Enkephalinase Inhibition : Similar to DL-phenylalanine, D5Phe may inhibit carboxypeptidase A, an enzyme responsible for degrading enkephalins, thus prolonging their action .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter synthesis through its role as a precursor in the metabolic pathways leading to catecholamines .

In Vivo Studies

A study examining the effects of various phenylalanine derivatives on pain response showed that compounds similar to D5Phe significantly reduced pain perception in animal models. The analgesic effects were correlated with increased levels of endogenous opioids .

Clinical Trials

Although there are no direct clinical trials specifically targeting D5Phe, analogous compounds have undergone evaluation for their therapeutic potential in managing chronic pain and depression. For instance, DL-phenylalanine has shown promise in clinical settings for pain relief and mood enhancement .

Comparative Analysis with Other Compounds

CompoundMolecular FormulaMain ActivityMechanism of Action
D5Phe C30H38N6O5Analgesic, Potential AntidepressantEnkephalinase inhibition
DL-Phenylalanine C9H11NO2Analgesic, AntidepressantIncreases norepinephrine/dopamine levels
L-Phenylalanine C9H11NO2Precursor for neurotransmittersCompetitive antagonist at NMDA receptors

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